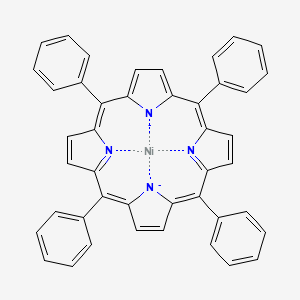
Tetraphenylporphyrin(1-) nickel-Tetraphenylporphyrinatonickelate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraphenylporphyrin(1-) nickel-Tetraphenylporphyrinatonickelate(1-) is a coordination complex that features a nickel ion coordinated to tetraphenylporphyrin ligands
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: This method involves the condensation of pyrrole, benzaldehyde, nickel(II) chloride, and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene.
Surface-Confined Coordination Reaction: Tetraphenylporphyrin molecules are vapor-deposited onto a gold surface, followed by the adsorption of nickel atoms.
Industrial Production Methods: Industrial production typically follows the one-pot synthesis method due to its efficiency and adherence to green chemistry principles. This method minimizes the use of solvents and reduces environmental impact.
Types of Reactions:
Oxidation: Tetraphenylporphyrin(1-) nickel-Tetraphenylporphyrinatonickelate(1-) can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other coordinating entities.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Various ligands, depending on the desired product.
Major Products:
Oxidation: Oxidized forms of the porphyrin ring.
Reduction: Reduced nickel complexes.
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
Tetraphenylporphyrin(1-) nickel-Tetraphenylporphyrinatonickelate(1-) has a wide range of applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential in photodynamic therapy, where it can generate reactive oxygen species upon light activation to target cancer cells.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Mécanisme D'action
The compound exerts its effects through coordination chemistry principles. The nickel ion in the center of the tetraphenylporphyrin ring can interact with various substrates, facilitating electron transfer and catalytic processes. The molecular targets and pathways involved include:
Electron Transfer: The nickel ion can accept and donate electrons, making it an effective catalyst.
Reactive Oxygen Species Generation: In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to cell damage and apoptosis in targeted cells.
Comparaison Avec Des Composés Similaires
Tetraphenylporphyrin(1-) copper-Tetraphenylporphyrinatocopper(1-): Similar structure but with copper instead of nickel.
Tetraphenylporphyrin(1-) zinc-Tetraphenylporphyrinatozinc(1-): Zinc-based analogue with different electronic properties.
Uniqueness: Tetraphenylporphyrin(1-) nickel-Tetraphenylporphyrinatonickelate(1-) is unique due to its specific electronic configuration and the ability of nickel to facilitate a wide range of catalytic reactions. Its applications in photodynamic therapy and advanced materials also set it apart from its copper and zinc analogues .
Propriétés
Formule moléculaire |
C44H28N4Ni-2 |
|---|---|
Poids moléculaire |
671.4 g/mol |
Nom IUPAC |
nickel;5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2; |
Clé InChI |
LXHWTRHKNMXCMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


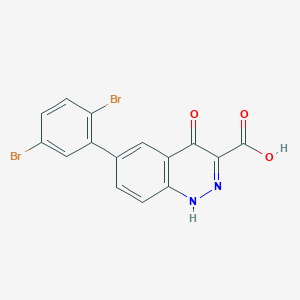
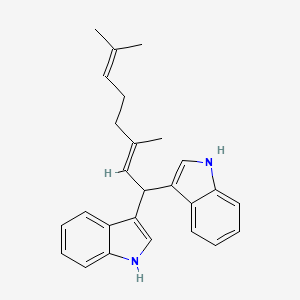

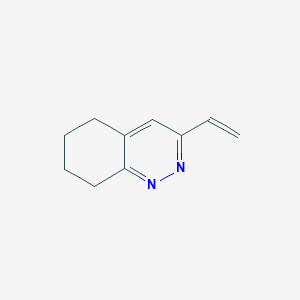
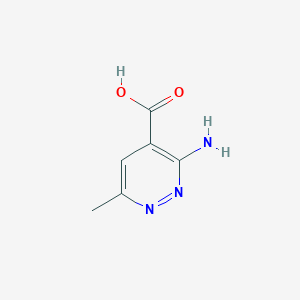
![Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13097007.png)
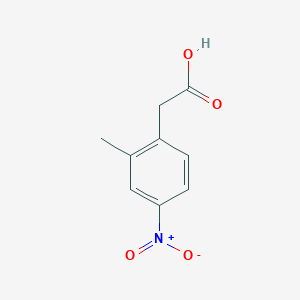
![4-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13097019.png)
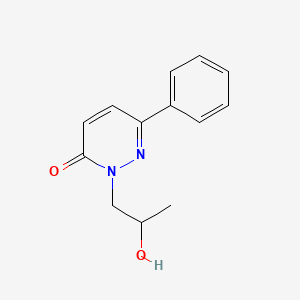
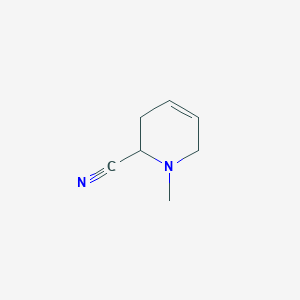
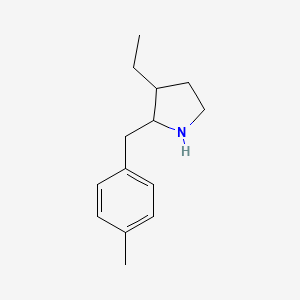
![1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine](/img/structure/B13097052.png)
![N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine](/img/structure/B13097065.png)
![Imidazo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B13097072.png)
